1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole
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Overview
Description
1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxyphenyl groups and a trifluoroethoxy group attached to a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,2,2-trifluoroethyl chloroformate to form an intermediate, which is then cyclized with an appropriate reagent to yield the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other suitable agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl groups may enhance binding affinity to certain biological targets, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the trifluoroethoxy group, which may result in different biological activities.
1,5-bis(4-chlorophenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole: Contains chlorophenyl groups instead of methoxyphenyl groups, potentially altering its chemical and biological properties.
Uniqueness
1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole is unique due to the presence of both methoxyphenyl and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
524699-85-2 |
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Molecular Formula |
C18H16F3N3O3 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1,5-bis(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)-1,2,4-triazole |
InChI |
InChI=1S/C18H16F3N3O3/c1-25-14-7-3-12(4-8-14)16-22-17(27-11-18(19,20)21)23-24(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
YBEGHAAVDAFSSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)OC)OCC(F)(F)F |
Origin of Product |
United States |
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